

Introduction: Navigating the Isomeric Landscape of Dichloromethylpyrimidines

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Compound of Interest

Compound Name: 2,4-Dichloro-5,6-dimethylpyrimidine

Cat. No.: B154738

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Researchers engaged in the synthesis of novel therapeutic agents frequently encounter pyrimidine scaffolds due to their prevalence in biologically active molecules. The specific query for the molecular weight and properties of **2,4-dichloro-5,6-dimethylpyrimidine** leads us to an interesting point in synthetic chemistry: the accessibility and documentation of specific isomers. While a theoretical molecular weight for this compound can be readily calculated, a thorough review of scientific literature and chemical supplier databases reveals a scarcity of specific experimental data for this precise 5,6-dimethyl substituted isomer.

This guide, therefore, takes an application-focused approach. We will first establish the theoretical molecular weight of the requested compound. Subsequently, we will provide a comprehensive technical overview of its closely related and commercially available structural isomers: 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. These compounds are pivotal intermediates in drug discovery, and understanding their properties, synthesis, and reactivity is crucial for any researcher in this field. This comparative analysis will provide a robust and practical foundation for scientists working with dichloromethylpyrimidine scaffolds.

Section 1: Core Physicochemical Properties and Molecular Weight

The foundation of any synthetic protocol is a precise understanding of the starting materials. The molecular weight of a compound is a fundamental property, derived from its molecular

formula.

Theoretical Molecular Weight of **2,4-Dichloro-5,6-dimethylpyrimidine**

- Molecular Formula: $C_6H_6Cl_2N_2$
- Calculation:
 - Carbon: $6 \times 12.011 = 72.066$
 - Hydrogen: $6 \times 1.008 = 6.048$
 - Chlorine: $2 \times 35.453 = 70.906$
 - Nitrogen: $2 \times 14.007 = 28.014$
 - Total Molecular Weight = 177.034 g/mol

While this value is theoretically sound, the practical application requires sourcing the compound or its isomers. The following table summarizes the key quantitative data for the more readily available isomers, providing a comparative baseline for experimental design.

Property	2,4-dichloro-5-methylpyrimidine	2,4-dichloro-6-methylpyrimidine
CAS Number	1780-31-0	5424-21-5[1][2]
Molecular Formula	$C_5H_4Cl_2N_2$	$C_5H_4Cl_2N_2$ [1][2]
Molecular Weight	163.00 g/mol	163.00 g/mol [1][2]
Appearance	Solid	Solid[1]
Melting Point	26-28 °C	44-47 °C[1]
Boiling Point	108-109 °C at 11 mmHg	219 °C[1]
Density	1.39 g/mL at 25 °C	Not readily available
Flash Point	113 °C (235.4 °F) - closed cup	113 °C (235.4 °F) - closed cup[1]

Section 2: Synthesis and Chemical Reactivity

The synthesis of dichloropyrimidines is a cornerstone transformation in heterocyclic chemistry. The most common and industrially scalable approach involves the chlorination of a corresponding pyrimidine-diol (a uracil derivative).

Experimental Protocol: General Synthesis of Dichloromethylpyrimidines

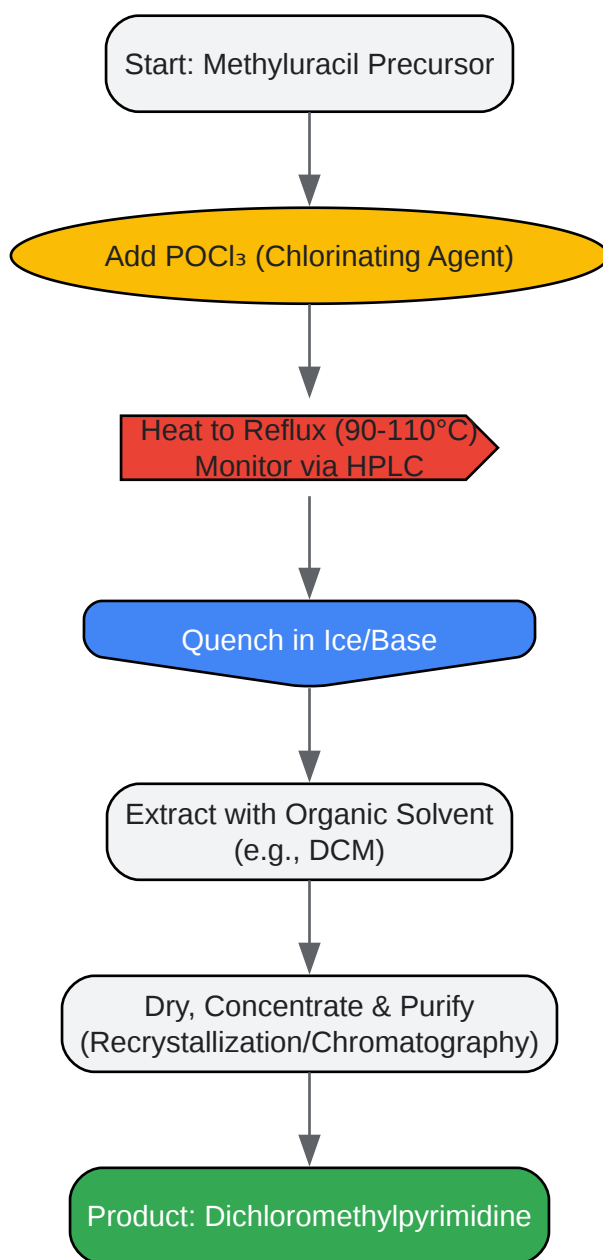
This protocol describes a generalized procedure based on established methods for converting a methyluracil precursor to its corresponding dichloropyrimidine derivative.

- **Reaction Setup:** In a nitrogen-purged reaction vessel equipped with a reflux condenser and a dropping funnel, charge the appropriate methyluracil precursor (e.g., 6-methyluracil).
- **Chlorination:** Add an excess of phosphorus oxychloride (POCl_3) to the vessel. The POCl_3 serves as both the chlorinating agent and the solvent in many protocols.
- **Reaction Conditions:** Heat the mixture to reflux (typically 90-110 °C) for several hours (e.g., 8-10 hours).[3] The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]
- **Work-up:** After cooling the reaction mixture, the excess POCl_3 is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, aqueous basic solution (e.g., potassium carbonate) to neutralize the acidic environment.[3]
- **Extraction and Purification:** The aqueous mixture is extracted with an organic solvent, such as dichloromethane (DCM) or toluene.[4][5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
- **Final Product:** The crude solid can be further purified by recrystallization or chromatography to yield the final, high-purity dichloromethylpyrimidine.[4]

Causality and Field Insights:

- **Choice of Reagent:** Phosphorus oxychloride is the chlorinating agent of choice for this transformation. It effectively replaces the hydroxyl groups of the tautomeric form of the uracil ring with chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.
- **Reaction Control:** The reaction is performed under anhydrous conditions as POCl_3 reacts violently with water. The use of an inert atmosphere (nitrogen) prevents side reactions. Temperature control is critical to ensure complete reaction without significant decomposition.
- **Differential Reactivity:** A key feature for drug development professionals is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This allows for selective, sequential functionalization, enabling the synthesis of diverse molecular libraries from a single intermediate.

Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of dichloromethylpyrimidines.

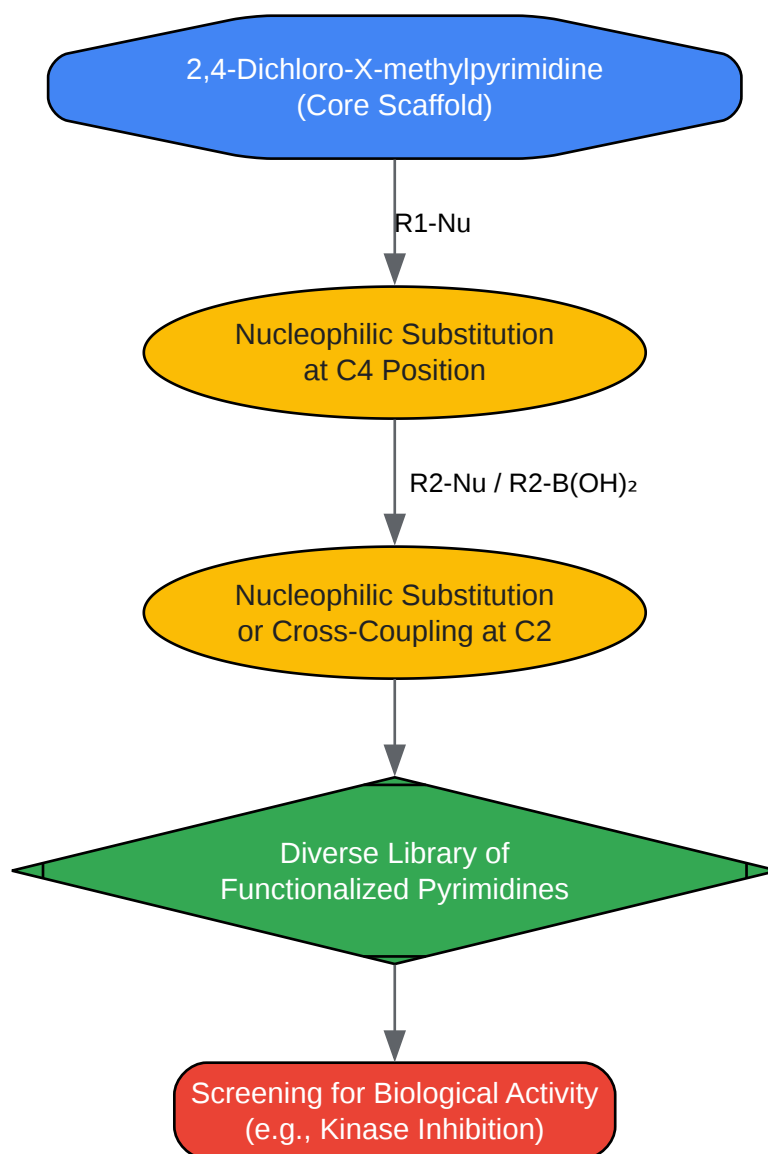
Section 3: Applications in Drug Discovery and Development

Dichloromethylpyrimidines are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are highly valued as "privileged scaffolds" or key building blocks in

medicinal chemistry. Their utility stems from the pyrimidine core, which mimics endogenous nucleobases, and the reactive chlorine atoms, which act as handles for molecular elaboration.

- **Kinase Inhibitors:** A significant application is in the synthesis of kinase inhibitors for oncology. For instance, 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for treating non-small cell lung cancer (NSCLC).[6] The pyrimidine core serves as a hinge-binding motif, while substitutions at the C2 and C4 positions are explored to achieve potency and selectivity against specific mutations like T790M/L858R.[6]
- **Antiviral and Antibacterial Agents:** The pyrimidine structure is fundamental to life, making its analogs prime candidates for disrupting viral and bacterial replication. By attaching various functional groups to the dichloropyrimidine core, chemists can create compounds that interfere with essential microbial enzymes.[7]
- **Versatile Intermediate:** The compound is a crucial intermediate for creating complex molecular structures.[8] The two reactive chlorine atoms allow for facile derivatization through various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it an indispensable precursor for medicinal chemists.[8][9]

Role as a Chemical Scaffold Diagram



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Caption: Derivatization strategy using a dichloromethylpyrimidine scaffold.

Section 4: Safety, Handling, and Storage

As corrosive and reactive chemical intermediates, all isomers of dichloromethylpyrimidine must be handled with appropriate precautions. The following guidelines are synthesized from safety data sheets (SDS) for these compounds.

Hazard Identification

- GHS Classification: These compounds are typically classified as Skin Corrosion/Irritation Category 1B and cause severe skin burns and eye damage.[1][2]
- Signal Word: Danger.[1][2]
- Primary Hazards: The material is corrosive and can cause severe chemical burns upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[10][11][12]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this material in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
- Personal Contact: Avoid all personal contact, including the inhalation of dust or fumes.[10][12]
- Eye Protection: Wear chemical safety goggles and a face shield.[1] Eyewash stations must be readily accessible.[13]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber).[12] Ensure there is no exposed skin.
- Respiratory Protection: If there is a risk of inhaling dust, use a P3 (EN 143) or N95 (US) type respirator cartridge.[1]

Storage Requirements

- Containers: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10]
- Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[10][11] These compounds are often sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11][14]
- Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[10]

Conclusion

While the specific isomer **2,4-dichloro-5,6-dimethylpyrimidine** is not well-documented, a detailed examination of its close structural relatives, 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine, provides invaluable insights for the research and drug development community. These compounds are versatile and powerful intermediates, whose well-understood physicochemical properties, established synthesis routes, and differential reactivity at the C2 and C4 positions make them essential tools in the creation of novel therapeutics. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective utilization of these potent chemical building blocks.

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